1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid
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Overview
Description
1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid is an organic compound belonging to the class of cyclopropanecarboxylic acids It is characterized by the presence of a cyclopropane ring substituted with a 2,5-difluorophenyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor, such as a 2,5-difluorophenyl-substituted alkene, followed by carboxylation. One common method involves the reaction of 2,5-difluorophenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired cyclopropanecarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylate salts, esters.
Reduction: Alcohols, aldehydes.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The cyclopropane ring and the difluorophenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)cyclopropanecarboxylic Acid
- 1-(3,5-Difluorophenyl)cyclopropanecarboxylic Acid
- 1-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid
Uniqueness: 1-(2,5-Difluorophenyl)cyclopropanecarboxylic Acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. The presence of the cyclopropane ring also adds to its structural rigidity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-6-1-2-8(12)7(5-6)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTNBKAEDAWDBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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